Acetylene-PEG3-MMAF-OMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

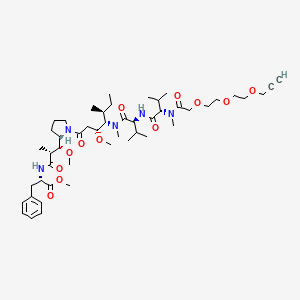

C49H79N5O12 |

|---|---|

Poids moléculaire |

930.2 g/mol |

Nom IUPAC |

methyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[methyl-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C49H79N5O12/c1-14-24-64-25-26-65-27-28-66-31-41(56)52(9)43(33(5)6)47(58)51-42(32(3)4)48(59)53(10)44(34(7)15-2)39(61-11)30-40(55)54-23-19-22-38(54)45(62-12)35(8)46(57)50-37(49(60)63-13)29-36-20-17-16-18-21-36/h1,16-18,20-21,32-35,37-39,42-45H,15,19,22-31H2,2-13H3,(H,50,57)(H,51,58)/t34-,35+,37-,38-,39+,42-,43-,44-,45+/m0/s1 |

Clé InChI |

IXHSQIFHDJLENR-ZPAUYSRYSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)COCCOCCOCC#C |

SMILES canonique |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)COCCOCCOCC#C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Acetylene-PEG3-MMAF-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Acetylene-PEG3-MMAF-OMe, a key building block in the development of antibody-drug conjugates (ADCs). This compound, also known as LCB14-0536, incorporates a terminal alkyne group for click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer, and the potent cytotoxic agent Monomethyl Auristatin F methyl ester (MMAF-OMe)[1]. The strategic combination of these components allows for the site-specific conjugation of MMAF-OMe to azide-modified antibodies or other targeting moieties, leading to the generation of precisely engineered ADCs.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the Acetylene-PEG3 linker and the MMAF-OMe payload, followed by their conjugation. The overall synthetic strategy is designed to ensure high purity and yield of the final product, while minimizing side reactions such as racemization, which can be a challenge in MMAF chemistry[2][3].

Synthesis of Key Intermediates

The primary intermediates required for the synthesis are an activated Acetylene-PEG3 derivative and the MMAF-OMe payload.

-

Acetylene-PEG3-linker: This component provides the terminal alkyne for subsequent click chemistry reactions and a hydrophilic spacer that can improve the pharmacokinetic properties of the resulting ADC. A common precursor is Acetylene-PEG3-acid, which can be activated for amide bond formation.

-

MMAF-OMe: Monomethyl Auristatin F (MMAF) is a potent antimitotic agent that inhibits tubulin polymerization[4]. The methyl ester form (MMAF-OMe) is often used in synthesis. The synthesis of MMAF itself is a complex process, typically achieved through peptide coupling of its constituent amino acid analogs.

Coupling of Acetylene-PEG3 to MMAF-OMe

The final step in the synthesis is the coupling of the Acetylene-PEG3 linker to the N-terminus of MMAF-OMe. This is typically achieved via an amide bond formation. Due to the steric hindrance around the N-terminal valine of MMAF, this step requires careful selection of coupling reagents to ensure efficient reaction and avoid epimerization of the adjacent chiral center[2][3].

Experimental Protocol: Amide Coupling

-

Activation of Acetylene-PEG3-acid: Dissolve Acetylene-PEG3-acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction is typically stirred at room temperature for 30-60 minutes to form the activated ester.

-

Coupling Reaction: In a separate flask, dissolve MMAF-OMe (1.0 eq) in DMF. To this solution, add the pre-activated Acetylene-PEG3-acid solution slowly at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting materials.

-

Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous solutions of a weak acid (e.g., 0.5 N HCl), a weak base (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Purification of this compound

The purification of this compound is a critical step to remove unreacted starting materials, coupling reagents, and any side products. Given the hydrophobic nature of the MMAF-OMe moiety, reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for achieving high purity[5][6][7].

Experimental Protocol: Reverse-Phase HPLC Purification

-

Column: A preparative C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.

-

Gradient: A typical gradient might start from 30% acetonitrile and increase to 90% acetonitrile over 30-40 minutes. The exact gradient should be optimized based on the retention time of the product.

-

Detection: UV detection at a wavelength where the MMAF chromophore absorbs, typically around 280 nm.

-

Fraction Collection: Fractions corresponding to the main product peak are collected.

-

Post-Purification Processing: The collected fractions are combined, and the organic solvent is removed under reduced pressure. The remaining aqueous solution is then lyophilized to obtain the pure product as a solid.

Characterization

The identity and purity of the final product should be confirmed by a combination of analytical techniques, including LC-MS, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy[8][9][10].

| Parameter | Method | Expected Result |

| Purity | Analytical RP-HPLC | >95% |

| Identity | LC-MS | Mass corresponding to the calculated molecular weight of this compound. |

| Exact Mass | HRMS (e.g., ESI-TOF) | Measured mass within 5 ppm of the theoretical exact mass. |

| Structure | 1H and 13C NMR | Characteristic peaks corresponding to the protons and carbons of the acetylene, PEG, and MMAF-OMe moieties. |

Table 1: Analytical Characterization of this compound

Logical Relationship Diagram

Caption: Logical steps for producing pure this compound.

Conclusion

The synthesis and purification of this compound require a robust understanding of peptide coupling chemistry and chromatographic purification techniques. The protocols outlined in this guide provide a framework for the successful production of this important ADC building block. Careful execution of each step and rigorous analytical characterization are essential to ensure the quality and purity of the final product, which is critical for its subsequent use in the development of targeted cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. US20220119441A1 - Method for preparing drug-linker mc-mmaf for antibody drug conjugate, and intermediates therein - Google Patents [patents.google.com]

- 3. WO2020181687A1 - Preparation method for and intermediate of drug-linker for antibody drug conjugate mc-mmaf - Google Patents [patents.google.com]

- 4. Pfizer Inc Patent Filing for Multi-Drug Antibody Drug Conjugates [pharmaceutical-technology.com]

- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of Acetylene-PEG3-MMAF-OMe

This technical guide provides a detailed examination of the molecular mechanism of action of this compound, a critical component used in the construction of Antibody-Drug Conjugates (ADCs). This composite molecule integrates a cytotoxic payload (MMAF-OMe), a polyethylene (B3416737) glycol linker (PEG3), and a bioorthogonal handle (Acetylene) for conjugation. Each component plays a distinct and crucial role in the overall efficacy and therapeutic profile of the resulting ADC.

Core Mechanism of Action: The MMAF-OMe Payload

Monomethyl auristatin F (MMAF) is a synthetic and highly potent antineoplastic agent derived from auristatin.[1][2] While its high cytotoxicity prevents its use as a standalone systemic drug, it is a powerful payload for targeted delivery via ADCs.[1] The "-OMe" suffix indicates that the C-terminal phenylalanine carboxyl group of MMAF is present as a methyl ester. This modification neutralizes the negative charge found in MMAF, which may influence its membrane permeability and intracellular accumulation.[3][4]

Primary Target: Inhibition of Tubulin Polymerization

The principal mechanism of action for the MMAF payload is the disruption of microtubule dynamics, which are fundamental to cell division and structural integrity.[1][2]

-

Binding to Tubulin: MMAF is a potent antitubulin agent that binds to tubulin dimers (the building blocks of microtubules).[1][5]

-

Inhibition of Assembly: This binding action potently inhibits the polymerization of tubulin dimers into microtubules.[1][3] The failure to form these critical structures disrupts numerous cellular functions, most notably the formation of the mitotic spindle required for chromosome segregation during mitosis.

Downstream Cellular Consequences

The inhibition of tubulin polymerization by MMAF initiates a cascade of events that culminates in programmed cell death.

-

Spindle Assembly Checkpoint (SAC) Activation: The disruption of the mitotic spindle is detected by the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome alignment before cell division proceeds.[1]

-

G2/M Phase Cell Cycle Arrest: By preventing the formation of a functional mitotic spindle, MMAF causes a sustained arrest in the G2/M phase of the cell cycle.[1] This halt prevents the cell from completing mitosis and dividing into daughter cells.

-

Induction of Apoptosis: A prolonged mitotic arrest is an unsustainable state for the cell. This sustained checkpoint activation ultimately triggers the intrinsic pathway of apoptosis (programmed cell death), leading to the elimination of the cancer cell.[1]

The Role of the Linker and Conjugation Moiety

The efficacy of the MMAF-OMe payload is dependent on its successful delivery to the target cell, a process governed by the linker and the conjugation chemistry used to attach it to the antibody.

Acetylene (B1199291) Group: A Handle for Click Chemistry

The terminal acetylene (alkyne) group serves as a bioorthogonal handle for conjugation.

-

Click Chemistry: This functional group is specifically designed for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[6][7][8]

-

ADC Synthesis: In the synthesis of an ADC, an antibody is typically modified to bear an azide (B81097) group. The acetylene group on the linker-payload molecule then reacts with the azide on the antibody to form a stable triazole linkage, covalently attaching the payload.[6][7]

PEG3 Linker: Enhancing ADC Properties

The PEG3 (triethylene glycol) component is a short, hydrophilic spacer that plays a critical role in the overall properties of the resulting ADC.

-

Improved Solubility and Stability: Polyethylene glycol (PEG) linkers increase the hydrophilicity of the ADC, which can improve solubility and prevent aggregation.[9][10] This also creates a protective hydrophilic shield around the cytotoxic payload.[4][9]

-

Favorable Pharmacokinetics: The inclusion of a PEG linker can improve the pharmacokinetic profile of an ADC, potentially leading to an increased circulation half-life and reduced clearance.[10][11]

-

Reduced Immunogenicity: By masking the payload, PEG linkers can help reduce the potential for an immune response against the ADC.[9]

Data Presentation

The following table summarizes key quantitative data related to the MMAF payload. Note that the potency of MMAF is significantly enhanced when delivered via an ADC compared to its activity as a free drug, due to inefficient cell entry of the free, charged molecule.[12]

| Parameter | Description | Value/Observation | Reference |

| Payload Class | Classification of the cytotoxic agent. | Tubulin Inhibitor; Auristatin derivative | [1][3] |

| Molecular Target | The specific cellular component inhibited by the payload. | α/β-Tubulin dimers | [1] |

| Cellular Effect | The ultimate consequence of target inhibition. | Inhibition of tubulin polymerization, G2/M cell cycle arrest, Apoptosis | [1] |

| In Vitro Potency | Cytotoxicity of MMAF-based ADCs against antigen-positive cell lines. | Highly potent, with IC50 values often in the low nanomolar or picomolar range. Can be over 2000-fold more potent than free MMAF. | [12][] |

Visualization of Mechanisms and Workflows

Diagram 1: General ADC Mechanism of Action

Caption: Workflow of an MMAF-based Antibody-Drug Conjugate (ADC) from circulation to cell killing.

Diagram 2: MMAF-OMe Molecular Mechanism of Action```dot

Caption: Cellular response cascade following microtubule disruption by the MMAF-OMe payload.

Key Experimental Protocols

The mechanism of action of MMAF-based ADCs can be elucidated through a series of well-established experimental protocols.

In Vitro Cytotoxicity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cancer cell lines.

-

Methodology:

-

Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of the ADC, free MMAF-OMe, and a non-targeting control ADC.

-

Incubation: Incubate the cells for a period of 72 to 120 hours.

-

Viability Assessment: Measure cell viability using a reagent such as resazurin (B115843) (AlamarBlue), MTT, or CellTiter-Glo.

-

Data Analysis: Plot the percentage of viable cells against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following treatment.

-

Methodology:

-

Treatment: Treat cells with the ADC or control at a concentration around its IC50 value for a defined period (e.g., 24-48 hours).

-

Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the membrane.

-

Staining: Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI) or DAPI, along with RNase to prevent staining of double-stranded RNA.

-

Analysis: Analyze the DNA content of individual cells using a flow cytometer. The intensity of the fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in the G2/M phase. An accumulation of cells in the G2/M peak indicates cell cycle arrest. [1]

-

Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To detect and quantify the induction of apoptosis following ADC treatment.

-

Methodology:

-

Treatment: Treat cells as described for the cell cycle analysis.

-

Harvesting: Harvest cells and wash them in a binding buffer.

-

Staining: Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late-stage apoptotic or necrotic cells with compromised membranes.

-

Analysis: Analyze the stained cells by flow cytometry. The cell population can be segregated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

In Vitro Tubulin Polymerization Assay

-

Objective: To directly measure the inhibitory effect of the payload on tubulin assembly.

-

Methodology:

-

Reaction Setup: Combine purified tubulin protein with a GTP-containing polymerization buffer in a microplate.

-

Treatment: Add various concentrations of the free payload (MMAF-OMe) or a positive control (e.g., paclitaxel (B517696) for promotion, colchicine (B1669291) for inhibition) to the wells.

-

Measurement: Incubate the plate at 37°C and monitor the change in absorbance or fluorescence over time. Tubulin polymerization causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm.

-

Analysis: Compare the polymerization curves of treated samples to the untreated control to determine the inhibitory effect of the compound.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]

- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Acetylene Group, Friend or Foe in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]

- 8. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 10. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]

- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

Acetylene-PEG3-MMAF-OMe: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Acetylene-PEG3-MMAF-OMe, a key chemical entity in the development of Antibody-Drug Conjugates (ADCs). This document collates available data on its constituent components, outlines general principles governing its physicochemical properties, and details relevant experimental protocols for its characterization.

Introduction to this compound

This compound, also known by its designation LCB14-0536, is a potent ADC payload system comprising three key moieties:

-

Monomethyl Auristatin F (MMAF): A highly potent anti-tubulin agent that induces apoptosis in dividing cells. The C-terminal methyl ester (OMe) modification is a feature of this particular derivative. MMAF is known for its hydrophobicity, which can present challenges in ADC development, including aggregation and poor solubility[1][2].

-

Polyethylene Glycol (PEG) Linker (PEG3): A short, hydrophilic three-unit PEG chain. In the context of ADCs, PEG linkers are instrumental in enhancing the solubility and stability of the overall conjugate. They can create a "hydration shell" around the hydrophobic payload, mitigating aggregation and improving pharmacokinetic properties[3][][].

-

Acetylene (B1199291) Group: This terminal functional group serves as a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the stable, covalent attachment of the payload-linker construct to an azide-modified monoclonal antibody, forming a stable triazole linkage[6][7].

The strategic combination of these components aims to create a payload-linker system with favorable properties for ADC construction, balancing potent cytotoxicity with improved developability.

Solubility Profile

Factors Influencing Solubility:

-

MMAF-OMe: The auristatin payload is inherently hydrophobic, a common characteristic of potent cytotoxic agents used in ADCs. This hydrophobicity is a primary driver for potential aggregation and low aqueous solubility[1].

-

PEG3 Linker: The inclusion of the hydrophilic PEG3 linker is a key design feature to counteract the hydrophobicity of MMAF-OMe. The ethylene (B1197577) glycol units of PEG are known to increase the hydrodynamic radius and enhance water solubility[3][][8]. The relatively short length of the PEG3 chain will provide a moderate increase in hydrophilicity.

-

Overall Construct: The overall solubility of this compound will be a balance between the hydrophobic nature of the MMAF-OMe and the hydrophilic contribution of the PEG3 linker.

Expected Solubility Characteristics:

Based on the solubility of similar compounds, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF)[9]. Its solubility in aqueous buffers is likely to be limited but significantly improved compared to the parent MMAF-OMe molecule without the PEG linker.

Table 1: Expected Solubility of this compound and Related Compounds

| Compound/Component | Solvent | Expected Solubility | Reference/Rationale |

| This compound | Aqueous Buffers (e.g., PBS) | Limited, but enhanced by PEG3 linker | Inferred from component properties |

| DMSO, DMF | Soluble | Based on similar ADC linkers[9] | |

| MMAF-OMe | Aqueous Buffers | Low | Hydrophobic nature of auristatins |

| Azide-PEG3-MMAF | DMSO, DMF | Soluble | Vendor Data[9] |

Stability Profile

The stability of this compound is critical for its successful storage, handling, and conjugation to an antibody, as well as for the overall stability of the resulting ADC.

Key Aspects of Stability:

-

Chemical Stability of the Linker: The PEG3 linker itself is generally considered chemically stable under standard physiological conditions. The terminal acetylene group is also stable and awaits reaction with an azide (B81097) partner. Once conjugated via click chemistry, the resulting triazole ring is exceptionally stable, contributing to the overall stability of the ADC[2].

-

Stability of the MMAF-OMe Payload: The ester bond of the methyl ester on MMAF-OMe could be susceptible to hydrolysis, particularly at non-neutral pH or in the presence of esterases. This would convert MMAF-OMe to MMAF.

-

In-vivo Stability of the Conjugated Linker: The linker connecting the payload to the antibody in an ADC plays a crucial role in its therapeutic index[10]. The triazole linkage formed from the acetylene group is non-cleavable, meaning the payload is only released upon lysosomal degradation of the antibody backbone within the target cancer cell. This contributes to the stability of the ADC in systemic circulation and reduces off-target toxicity[11].

Table 2: Summary of Stability Considerations

| Component/Linkage | Potential Instability | Conditions of Concern | Consequence of Instability |

| Acetylene Group | Generally Stable | ||

| PEG3 Linker | Generally Stable | Extreme pH or oxidative conditions | Degradation of the linker |

| MMAF-OMe Ester | Hydrolysis | Acidic or basic pH, presence of esterases | Conversion to MMAF |

| Triazole Linkage (post-conjugation) | Highly Stable |

Experimental Protocols

To quantitatively assess the solubility and stability of this compound, the following experimental protocols are recommended.

Equilibrium Solubility Assay

This protocol determines the thermodynamic solubility of the compound in a given solvent system.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different aqueous buffers (e.g., phosphate-buffered saline at various pH values).

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The solutions are filtered or centrifuged to remove any undissolved compound.

-

Quantification: The concentration of the dissolved this compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is reported as the concentration of the saturated solution (e.g., in µg/mL or µM).

Stability Assessment by HPLC

This method is used to evaluate the chemical stability of the compound over time under different conditions.

Methodology:

-

Sample Preparation: Stock solutions of this compound are prepared in a suitable solvent (e.g., DMSO) and then diluted into different aqueous buffers (e.g., pH 5, 7.4, and 9) to a final known concentration.

-

Incubation: The solutions are incubated at various temperatures (e.g., 4°C, 25°C, and 37°C).

-

Time-Point Analysis: Aliquots are taken at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours) and immediately analyzed by reverse-phase HPLC (RP-HPLC).

-

Data Analysis: The percentage of the remaining parent compound (this compound) is plotted against time. The appearance of any degradation products, such as the hydrolyzed MMAF form, should also be monitored and quantified. The degradation kinetics (e.g., half-life) can be calculated from this data.

Visualizing the Role of this compound in ADC Synthesis

The following diagram illustrates the workflow of conjugating this compound to an azide-modified antibody.

Conclusion

This compound is a sophisticated payload-linker system designed to address the challenges of ADC development. The inclusion of a PEG3 linker is anticipated to enhance the aqueous solubility of the hydrophobic MMAF-OMe payload, thereby improving its handling and the properties of the resulting ADC. The acetylene functional group provides a mechanism for stable and site-specific conjugation to an antibody. While specific quantitative data for this molecule is not widely published, the principles outlined in this guide, along with the detailed experimental protocols, provide a robust framework for researchers to characterize its solubility and stability profiles, ultimately enabling the development of more effective and well-characterized Antibody-Drug Conjugates.

References

- 1. adcreview.com [adcreview.com]

- 2. purepeg.com [purepeg.com]

- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Azide-PEG3-MMAF | BroadPharm [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

Acetylene-PEG3-MMAF-OMe: A Technical Guide for Advanced Antibody-Drug Conjugate Development

For Immediate Release

This technical guide provides an in-depth overview of Acetylene-PEG3-MMAF-OMe, a potent drug-linker construct designed for the development of next-generation antibody-drug conjugates (ADCs) through click chemistry. Tailored for researchers, scientists, and professionals in the field of drug development, this document outlines the core characteristics of the molecule, detailed experimental protocols for its application, and the underlying mechanism of action of its cytotoxic payload.

Introduction to this compound

This compound is a pre-formed drug-linker conjugate that plays a crucial role in the targeted delivery of cytotoxic agents to cancer cells. It comprises three key components:

-

An acetylene (B1199291) group: This terminal alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This bioorthogonal reaction enables the precise and stable covalent attachment of the drug-linker to an azide-modified monoclonal antibody (mAb).

-

A polyethylene (B3416737) glycol (PEG3) spacer: The short PEG linker enhances solubility and provides spatial separation between the antibody and the cytotoxic payload, which can be critical for efficient conjugation and subsequent payload release.

-

MMAF-OMe: The cytotoxic payload is a derivative of monomethyl auristatin F (MMAF), a potent antimitotic agent. The methyl ester modification (OMe) aids in the synthetic process. Upon internalization by the target cell and cleavage of the linker, the active MMAF payload is released.

The application of click chemistry in ADC development offers significant advantages, including high reaction efficiency, mild reaction conditions, and the ability to achieve site-specific conjugation, leading to more homogeneous and well-defined ADCs with improved therapeutic indices.[1][2][3][][5]

Core Compound Data

The physicochemical properties of this compound are summarized below, providing essential information for its handling and application in conjugation reactions.

| Property | Value | Reference |

| Synonyms | LCB14-0536 | [2][6] |

| Molecular Formula | C₄₉H₇₉N₅O₁₂ | [7] |

| Molecular Weight | 930.18 g/mol | [7] |

| Functional Group | Terminal Alkyne | [6][7] |

| Reactive Towards | Azide-containing molecules | [6][7] |

| Conjugation Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [6][7] |

Mechanism of Action: MMAF-Induced Cytotoxicity

The therapeutic efficacy of an ADC constructed with this compound is derived from the potent cytotoxic activity of its MMAF payload. MMAF is a synthetic analog of the natural antineoplastic agent dolastatin 10.[7] Its mechanism of action is centered on the disruption of microtubule dynamics, a fundamental process for cell division.[1][7][8]

Upon binding of the ADC to its target antigen on a cancer cell surface, the complex is internalized, typically via endocytosis. Following trafficking to the lysosomes, the linker is cleaved, releasing the active MMAF payload into the cytoplasm. Free MMAF then exerts its antimitotic effect by binding to tubulin dimers, inhibiting their polymerization into microtubules.[1][7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and programmed cell death.[1][7]

The signaling cascade initiated by MMAF-induced microtubule disruption is a complex process involving various regulatory proteins that control the cell cycle and apoptosis.

In Vitro Cytotoxicity of MMAF-OMe

The potency of MMAF-OMe has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its sub-nanomolar efficacy.

| Cell Line | IC₅₀ (nM) | Reference |

| MDAMB435/5T4 | 0.056 | [9][10] |

| MDAMB361DYT2 | 0.166 | [9][10] |

| MDAMB468 | 0.183 | [9][10] |

| Raji (5T4⁻) | 0.449 | [9][10] |

Experimental Protocol: CuAAC for ADC Synthesis

The following section provides a detailed, generalized protocol for the conjugation of an azide-modified antibody with this compound using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This protocol is a representative model and may require optimization based on the specific antibody and experimental conditions.

Materials and Reagents

-

Azide-modified monoclonal antibody (mAb-N₃) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20-100 mM in water)

-

Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Copper(I)-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50-200 mM in water)

-

Purification system (e.g., size-exclusion chromatography (SEC) or affinity chromatography)

-

Reaction vessels and standard laboratory equipment

Experimental Workflow Diagram

Step-by-Step Conjugation Procedure

-

Preparation of Reactants:

-

Dissolve this compound in DMSO to create a concentrated stock solution.

-

Ensure the azide-modified antibody (mAb-N₃) is in a copper-free buffer at the desired concentration (e.g., 1-10 mg/mL).

-

Prepare fresh sodium ascorbate solution immediately before use.

-

-

Reaction Setup:

-

In a suitable reaction vessel, add the mAb-N₃ solution.

-

Add the this compound stock solution to the antibody solution. A typical molar ratio is 4 to 10-fold excess of the drug-linker relative to the antibody. The final concentration of DMSO should be kept low (typically <10%) to maintain antibody stability.

-

-

Catalyst Preparation and Addition:

-

In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A common molar ratio is 1:2 to 1:5 (CuSO₄:THPTA).[6] Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.

-

Add the catalyst premix to the antibody and drug-linker mixture. The amount of copper can range from 25 to 50 equivalents relative to the azide.[6]

-

-

Initiation and Incubation:

-

Purification of the ADC:

-

Following incubation, the resulting ADC must be purified to remove excess drug-linker and reaction components. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.[6]

-

-

Analysis and Characterization:

-

The purified ADC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry are typically employed.

-

Conclusion

This compound is a high-value reagent for the construction of advanced antibody-drug conjugates. Its alkyne functionality provides a reliable handle for site-specific conjugation via the robust and efficient CuAAC click chemistry reaction. The potent antimitotic activity of the MMAF payload ensures effective cell-killing upon targeted delivery. This technical guide provides the foundational data and a representative experimental framework to support the integration of this compound into innovative ADC research and development programs, paving the way for more precise and effective cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 5. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]

- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

molecular weight and formula of Acetylene-PEG3-MMAF-OMe

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Acetylene-PEG3-MMAF-OMe

This compound, also known by its synonym LCB14-0536, is a crucial component in the development of next-generation Antibody-Drug Conjugates (ADCs). This molecule serves as a potent cytotoxic payload and linker system, designed for covalent attachment to monoclonal antibodies through click chemistry. Its structure incorporates three key functional units: an acetylene (B1199291) group for bioorthogonal conjugation, a polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility and pharmacokinetic properties, and the highly potent antimitotic agent Monomethyl Auristatin F methyl ester (MMAF-OMe).

| Property | Value | Source |

| Molecular Weight | 930.18 g/mol | [1][2] |

| Chemical Formula | C49H79N5O12 | [1][2] |

| Synonym | LCB14-0536 | [1] |

| Function | Click Chemistry Reagent for ADC development | [1][2] |

| Payload | MMAF-OMe (Monomethyl auristatin F methyl ester) | [1] |

| Linker | Acetylene-PEG3 | [1] |

| Conjugation Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [1] |

Mechanism of Action and Signaling Pathway

The cytotoxic activity of this compound is conferred by its MMAF-OMe payload. MMAF is a synthetic analog of the natural product dolastatin 10 and a potent inhibitor of tubulin polymerization.

Upon administration of an ADC constructed with this compound, the antibody component targets and binds to a specific antigen on the surface of cancer cells. The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosomes. Within the acidic environment of the lysosome, the linker is cleaved, releasing the active MMAF payload into the cytoplasm.

Once in the cytoplasm, MMAF binds to tubulin, disrupting the formation of the mitotic spindle, which is essential for cell division. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death) through the intrinsic pathway.

References

Methodological & Application

Application Notes and Protocols for Developing In Vitro Cytotoxicity Assays for Acetylene-PEG3-MMAF-OMe ADCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] This approach allows for the selective delivery of highly potent drugs to cancer cells while minimizing systemic toxicity.[3][4] The Acetylene-PEG3-MMAF-OMe ADC represents a novel construct utilizing a click chemistry-amenable linker to conjugate the potent antitubulin agent Monomethyl auristatin F (MMAF) to a targeting antibody.[5][][7]

MMAF functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8] The Acetylene-PEG3 linker provides a stable connection between the antibody and the payload, designed for efficient payload release upon internalization into the target cell.

Robust and reproducible in vitro cytotoxicity assays are fundamental to the preclinical development and characterization of ADCs.[2] These assays are crucial for determining the potency (typically measured as the half-maximal inhibitory concentration, IC₅₀), specificity, and mechanism of action of the ADC.[2][3] This document provides detailed protocols for key in vitro cell-based assays to evaluate the efficacy of this compound ADCs, including direct cytotoxicity, internalization, and bystander effect assays.

Core Principles of In Vitro Cytotoxicity Assays

The foundation of these assays lies in quantifying the effect of the ADC on cancer cell viability. This is typically achieved by measuring metabolic activity, cell proliferation, or membrane integrity.[1][3] A dose-response curve is generated by exposing cancer cells to a range of ADC concentrations, from which the IC₅₀ value is calculated.[3] This value represents the concentration of the ADC required to inhibit the biological process of interest by 50% and is a key indicator of the ADC's potency.

Diagram: General Mechanism of Action of this compound ADC

Caption: Mechanism of action of the this compound ADC.

Experimental Protocols

Direct Cytotoxicity Assay (e.g., MTT or XTT Assay)

This assay determines the dose-dependent cytotoxic effect of the ADC on a target cancer cell line.[3][9]

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

This compound ADC

-

Isotype control antibody

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[3]

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[3]

-

Solubilization solution (e.g., DMSO or SDS for MTT)[4]

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC and the isotype control antibody in complete medium.

-

Carefully remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells.

-

Include wells with untreated cells (medium only) as a negative control.

-

Incubate the plate for a predetermined duration (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.[4]

-

-

Cell Viability Measurement (MTT Assay Example):

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Gently shake the plate to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration to generate a dose-response curve and determine the IC₅₀ value using a suitable software package.[3]

-

Diagram: Cytotoxicity Assay Workflow

Caption: General workflow for an in vitro cytotoxicity assay.

Antibody Internalization Assay

This assay confirms that the ADC is internalized by the target cells, a prerequisite for payload release.[4][10]

Materials:

-

Target antigen-positive cells

-

This compound ADC labeled with a pH-sensitive dye (e.g., pHrodo Red)[4]

-

Isotype control antibody labeled with the same dye

-

96-well black, clear-bottom microplates

-

Fluorescence microscope or high-content imaging system

Protocol:

-

Cell Seeding:

-

Seed target cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.[4]

-

-

ADC Treatment:

-

Treat the cells with the fluorescently labeled this compound ADC and labeled isotype control at various concentrations.[4]

-

-

Incubation and Imaging:

-

Incubate the plate at 37°C and 5% CO₂.

-

Monitor and capture fluorescence images at different time points (e.g., 0, 2, 4, 8, 24 hours) using a fluorescence microscope or a high-content imaging system.[11] The pH-sensitive dye will fluoresce brightly in the acidic environment of the endosomes and lysosomes upon internalization.[11]

-

-

Data Analysis:

-

Quantify the fluorescence intensity per cell or per well to determine the rate and extent of internalization.

-

Bystander Effect Assay

This assay assesses the ability of the released MMAF-OMe payload to kill neighboring antigen-negative cells.[4][12]

Materials:

-

Target antigen-positive cells

-

Antigen-negative cells labeled with a fluorescent protein (e.g., GFP)[9]

-

This compound ADC

-

96-well microplates

-

Flow cytometer or high-content imaging system

Protocol:

-

Co-culture Seeding:

-

Seed a co-culture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio.

-

Allow the cells to adhere overnight.

-

-

ADC Treatment:

-

Treat the co-culture with serial dilutions of the this compound ADC.

-

Incubate for 72-96 hours.

-

-

Data Acquisition and Analysis:

-

Imaging-based: Acquire images and quantify the number of viable GFP-positive cells in the presence of the ADC compared to untreated controls.

-

Flow cytometry-based: Harvest the cells, stain with a viability dye (e.g., Propidium Iodide), and analyze the percentage of viable and non-viable cells in both the GFP-positive (antigen-negative) and GFP-negative (antigen-positive) populations.[12]

-

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison between different ADCs, cell lines, or experimental conditions.

Table 1: In Vitro Cytotoxicity of this compound ADC

| Cell Line | Target Antigen Expression | ADC IC₅₀ (nM) | Isotype Control IC₅₀ (nM) |

| Cell Line A | High | 0.5 | >1000 |

| Cell Line B | Medium | 10.2 | >1000 |

| Cell Line C | Negative | >1000 | >1000 |

Table 2: Bystander Killing Efficacy of this compound ADC

| Co-culture Ratio (Ag+:Ag-) | ADC Concentration (nM) | % Viability of Ag- Cells |

| 1:1 | 1 | 85% |

| 1:1 | 10 | 50% |

| 1:1 | 100 | 20% |

| 0:1 (Ag- only) | 100 | 98% |

Troubleshooting

-

High background in viability assays: Ensure complete removal of medium before adding the solubilization agent. Test for direct reduction of the viability reagent by the ADC in a cell-free system.[3]

-

No observed cytotoxicity: Verify target antigen expression on the cell line. Confirm the integrity and activity of the ADC. Increase the incubation time.

-

High variability between replicates: Ensure consistent cell seeding density. Use a multichannel pipette for reagent addition. Mix plates gently to ensure uniform distribution of cells and reagents.

By following these detailed protocols, researchers can generate reliable and reproducible data to characterize the in vitro efficacy of this compound ADCs, providing critical insights for further preclinical and clinical development.

References

- 1. Antibody Drug Conjugate Discovery and Development [promega.kr]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 8. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 10. Antibody Internalization Assay | Kyinno Bio [kyinno.com]

- 11. 항체 내재화 | Thermo Fisher Scientific - KR [thermofisher.com]

- 12. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

Application Notes and Protocols for In Vivo Efficacy Models of Acetylene-PEG3-MMAF-OMe Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapeutics.[1][2] This document provides detailed application notes and protocols for establishing in vivo efficacy models for a specific type of ADC constructed with an Acetylene-PEG3-MMAF-OMe payload. This ADC combines a monoclonal antibody (mAb) targeting a tumor-associated antigen, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and the potent anti-mitotic agent Monomethyl Auristatin F (MMAF). The inclusion of a PEG linker can enhance the pharmacokinetic properties of the ADC.[3][4] MMAF, a derivative of auristatin, functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][5] Due to its charged C-terminal phenylalanine, MMAF has limited cell permeability, which can reduce off-target toxicity compared to its uncharged counterpart, MMAE.

These guidelines are intended to assist researchers in the preclinical evaluation of ADCs utilizing this specific payload-linker combination, focusing on xenograft models to assess anti-tumor activity and tolerability.

Mechanism of Action and Signaling Pathway

The fundamental principle of an ADC is the targeted delivery of a highly potent cytotoxic agent to cancer cells. The monoclonal antibody component of the ADC binds to a specific antigen overexpressed on the surface of tumor cells. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[2] Once inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved, releasing the MMAF-OMe payload. The released MMAF then disrupts microtubule dynamics, a critical process for cell division, leading to apoptosis and cell death.

Experimental Protocols

A typical in vivo efficacy study for an this compound ADC involves the use of immunodeficient mice bearing human tumor xenografts. The following protocol outlines a standard workflow.

I. Cell Line and Animal Models

-

Cell Lines: Select a human cancer cell line that expresses the target antigen for the specific ADC's monoclonal antibody. The choice of cell line is critical and should be validated for high antigen expression.

-

Animal Models: Immunodeficient mouse strains, such as NOD-SCID or NSG mice, are commonly used for establishing xenograft models.[6] These mice lack a functional immune system, allowing for the growth of human tumor cells. All animal procedures should be conducted in accordance with institutional guidelines and regulations.

II. Xenograft Tumor Implantation

-

Culture the selected cancer cell line under standard conditions.

-

Harvest the cells during their exponential growth phase and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel, to enhance tumor take rate and growth.

-

Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of each mouse.

-

Monitor the mice regularly for tumor formation.

III. Study Design and Treatment

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment groups may include:

-

Vehicle control (e.g., saline or the formulation buffer).

-

ADC administered at various dose levels.

-

A non-targeting ADC control.

-

The unconjugated monoclonal antibody.

-

-

Administer the treatments, typically via intravenous (IV) injection, according to a predefined schedule (e.g., once weekly for 3-4 weeks).

IV. Monitoring and Endpoints

-

Tumor Volume: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of treatment-related toxicity.

-

Clinical Observations: Regularly observe the animals for any signs of distress or adverse effects.

-

Endpoints: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size, or when individual animals meet humane endpoint criteria. Survival can also be a key endpoint.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Illustrative In Vivo Efficacy of a Hypothetical Anti-HER2-Acetylene-PEG3-MMAF-OMe ADC in a HER2+ NCI-N87 Gastric Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | QW x 3 | 1250 ± 150 | - | +2.5 |

| Anti-HER2-ADC | 1 | QW x 3 | 625 ± 90 | 50 | -1.8 |

| Anti-HER2-ADC | 3 | QW x 3 | 150 ± 45 | 88 | -4.5 |

| Anti-HER2-ADC | 10 | QW x 3 | 25 ± 10 | 98 | -8.0 |

| Non-Targeting ADC | 10 | QW x 3 | 1100 ± 120 | 12 | -2.1 |

| Unconjugated mAb | 10 | QW x 3 | 950 ± 110 | 24 | +1.5 |

Data are presented as mean ± SEM and are illustrative. QW x 3: once weekly for three weeks.

Table 2: Illustrative Survival Analysis in the Same Xenograft Model

| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Increase in Lifespan (%) |

| Vehicle Control | - | 25 | - |

| Anti-HER2-ADC | 1 | 40 | 60 |

| Anti-HER2-ADC | 3 | 65 | 160 |

| Anti-HER2-ADC | 10 | >90 | >260 |

| Non-Targeting ADC | 10 | 28 | 12 |

| Unconjugated mAb | 10 | 32 | 28 |

*Study terminated at 90 days with surviving animals.

Conclusion

The in vivo efficacy models described provide a robust framework for the preclinical evaluation of this compound ADCs. Careful selection of cell lines, appropriate animal models, and a well-designed study protocol are essential for obtaining reliable and reproducible data. The illustrative data presented highlights the potential for significant, dose-dependent anti-tumor activity and improved survival with a targeted ADC of this class. Further studies to establish the maximum tolerated dose (MTD) and the full pharmacokinetic and toxicological profiles are necessary steps in the comprehensive preclinical assessment of any new ADC candidate.

References

- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacology strategies in supporting drug development and approval of antibody–drug conjugates in oncology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Characterization of Acetylene-PEG3-MMAF-OMe Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of Antibody-Drug Conjugates (ADCs) incorporating the Acetylene-PEG3-MMAF-OMe linker-payload. The described methods are essential for determining critical quality attributes (CQAs) of ADCs, ensuring their safety, efficacy, and batch-to-batch consistency.

Introduction to this compound ADCs

This compound is a linker-payload combination used in the development of ADCs. It features an acetylene (B1199291) group for site-specific conjugation to an antibody via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry"[1][2][3]. The payload, Monomethyl Auristatin F (MMAF), is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells[4][5]. The methyl ester form (OMe) enhances cell permeability. The PEG3 linker provides spacing and improves solubility.

Thorough analytical characterization is crucial to understand the heterogeneity of the ADC, including the distribution of drug-to-antibody ratios (DAR), the presence of aggregates or fragments, and the stability of the conjugate. This document outlines key analytical techniques for these assessments.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a key method for characterizing ADCs, as it can separate species with different numbers of conjugated linker-payloads based on their hydrophobicity.[6][7][8] HIC is performed under non-denaturing conditions, which preserves the native structure of the ADC.[6][7][8] The increasing hydrophobicity with each added drug-linker allows for the resolution of different DAR species.[9]

Experimental Protocol: HIC-HPLC

Objective: To determine the average DAR and the distribution of different drug-loaded species.

Materials:

-

ADC sample (this compound conjugate)

-

Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0

-

Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

Procedure:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject 10-50 µg of the ADC sample.

-

Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

-

Monitor the elution profile at 280 nm.

-

Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR using the following formula:

Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100

Data Presentation:

| DAR Species | Retention Time (min) | Peak Area (%) |

| DAR 8 | 18.5 | 5.2 |

| DAR 6 | 20.1 | 15.8 |

| DAR 4 | 22.3 | 55.1 |

| DAR 2 | 24.8 | 20.3 |

| DAR 0 (Unconjugated mAb) | 27.2 | 3.6 |

| Average DAR | 4.2 |

Experimental Workflow:

Analysis of ADC Purity and Heterogeneity by Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful technique for assessing the heterogeneity of ADCs.[10][11][12] Under reducing conditions, it can separate the light and heavy chains of the antibody, allowing for the determination of drug distribution on each chain.[11][12]

Experimental Protocol: Reduced RP-HPLC

Objective: To assess the drug load on the light and heavy chains and calculate the average DAR.

Materials:

-

ADC sample

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

RP-HPLC column (e.g., C4 or C8)

-

HPLC system with a UV detector

Procedure:

-

Reduce the ADC sample by incubating with 10 mM DTT at 37°C for 30 minutes.

-

Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

-

Inject the reduced ADC sample.

-

Elute the light and heavy chains using a linear gradient of increasing Mobile Phase B.

-

Monitor the elution profile at 280 nm.

-

Identify and integrate the peaks corresponding to the unconjugated and conjugated light (LC) and heavy (HC) chains.

-

Calculate the average DAR based on the peak areas and the number of conjugated drugs per chain.

Data Presentation:

| Chain Species | Retention Time (min) | Peak Area (%) |

| Unconjugated Light Chain (LC) | 12.5 | 4.1 |

| Light Chain + 1 Drug (LC1) | 14.2 | 95.9 |

| Unconjugated Heavy Chain (HC) | 20.8 | 2.9 |

| Heavy Chain + 1 Drug (HC1) | 22.1 | 21.5 |

| Heavy Chain + 2 Drugs (HC2) | 23.5 | 58.3 |

| Heavy Chain + 3 Drugs (HC3) | 24.9 | 17.3 |

| Average DAR | 4.2 |

Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cenmed.com [cenmed.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 6. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

Determining the Drug-to-Antibody Ratio (DAR) for Acetylene-PEG3-MMAF-OMe ADCs: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) featuring an Acetylene-PEG3-MMAF-OMe payload. The DAR is a critical quality attribute (CQA) for ADCs, directly influencing their potency, safety, and pharmacokinetic profile.[1][2][3] This guide outlines the primary methodologies for DAR analysis, including Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Detailed protocols for each method are provided to ensure accurate and reproducible results.

Introduction to DAR Analysis for ADCs

An antibody-drug conjugate is a complex therapeutic composed of a monoclonal antibody (mAb) covalently linked to a cytotoxic payload. The average number of drug molecules conjugated to a single antibody is defined as the DAR. Inconsistent DAR values can lead to variability in therapeutic efficacy and toxicity.[3] Therefore, robust and accurate analytical methods for DAR determination are essential throughout the ADC development and manufacturing process.[4]

The ADC in focus, this compound, utilizes a click chemistry-compatible alkyne group for conjugation and incorporates the potent anti-mitotic agent Monomethyl Auristatin F (MMAF).[5] MMAF functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in target cancer cells.[6][] Unlike its analogue MMAE, MMAF has a charged C-terminal phenylalanine, which limits its cell permeability and is thought to reduce off-target toxicity.[][8]

This application note will detail the most common techniques for characterizing the DAR of such ADCs.

Methodologies for DAR Determination

Several analytical techniques can be employed to determine the DAR of an ADC. The choice of method often depends on the specific characteristics of the ADC, the desired level of detail, and the stage of development.[9][10]

UV/Vis Spectroscopy

UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[9][] This technique relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the drug payload. By measuring the absorbance of the ADC at these two wavelengths, and knowing the extinction coefficients of the antibody and the drug, the concentrations of each component can be determined and the average DAR calculated.[10][]

Advantages:

-

Simple and fast.[]

-

Requires standard laboratory equipment.

Limitations:

-

Provides only the average DAR, not the distribution of different drug-loaded species.[10]

-

Susceptible to interference from impurities that absorb at similar wavelengths.

-

The presence of free drug can lead to an overestimation of the DAR.[10]

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful chromatographic technique that separates molecules based on their hydrophobicity.[9][12] Since the drug payload is often hydrophobic, ADCs with different numbers of conjugated drugs will exhibit varying degrees of hydrophobicity and can be separated.[13][14][15] This allows for the determination of the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.) and the calculation of the average DAR.[16]

Advantages:

-

Provides information on the distribution of different drug-loaded species.[16]

-

Analysis is performed under non-denaturing conditions, preserving the ADC's native structure.[12][15]

Limitations:

-

Requires specialized chromatography equipment.

-

Method development can be complex.

-

Identification of peaks often requires confirmation by mass spectrometry.[]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another chromatographic method that separates molecules based on their hydrophobicity.[] For cysteine-linked ADCs, the ADC is typically reduced to separate the light and heavy chains prior to analysis.[16][17] The different drug-loaded chains are then separated, and the peak areas are used to calculate the average DAR.[][18]

Advantages:

-

Provides a detailed profile of drug distribution on the light and heavy chains.

-

Can be coupled with mass spectrometry for peak identification.[18]

Limitations:

-

The denaturing conditions of the mobile phase can alter the ADC structure.[12][14]

-

Requires reduction of the antibody, adding a sample preparation step.[16]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and accurate technique that measures the mass-to-charge ratio of molecules.[1] For ADC analysis, MS can be used to determine the precise mass of the intact ADC and its subunits (light and heavy chains). This allows for the unambiguous identification of different DAR species and the calculation of the average DAR.[2][19] Native MS conditions can be used to analyze the intact, non-covalently assembled ADC.[2]

Advantages:

-

Provides precise mass information for unambiguous peak identification.

-

Can characterize post-translational modifications in addition to DAR.

-

High-resolution mass spectrometry (HRMS) offers high accuracy.[1]

Limitations:

-

Requires sophisticated and expensive instrumentation.

-

Data analysis can be complex.

-

Ionization efficiency can vary between different DAR species, potentially affecting quantitation.[19]

Experimental Protocols

Protocol for DAR Determination by UV/Vis Spectroscopy

-

Determine Extinction Coefficients:

-

Accurately determine the concentration of the naked monoclonal antibody and the this compound payload.

-

Measure the absorbance of the antibody and the payload at 280 nm and the wavelength of maximum absorbance for the payload (λmax).

-

Calculate the molar extinction coefficients (ε) for both the antibody and the payload at both wavelengths using the Beer-Lambert law (A = εcl).

-

-

Sample Preparation:

-

Prepare the ADC sample in a suitable buffer (e.g., PBS).

-

Measure the absorbance of the ADC sample at 280 nm and the payload's λmax.

-

-

Calculation of Average DAR:

-

Use the following equations to calculate the concentration of the antibody and the drug in the ADC sample:

-

C_Ab = (A_280 * ε_Drug_λmax - A_λmax * ε_Drug_280) / (ε_Ab_280 * ε_Drug_λmax - ε_Ab_λmax * ε_Drug_280)

-

C_Drug = (A_λmax * ε_Ab_280 - A_280 * ε_Ab_λmax) / (ε_Drug_λmax * ε_Ab_280 - ε_Drug_280 * ε_Ab_λmax)

-

-

Calculate the average DAR: DAR = C_Drug / C_Ab

-

Protocol for DAR Determination by HIC

-

Instrumentation and Column:

-

HPLC system with a UV detector.

-

HIC column (e.g., TSKgel Butyl-NPR).

-

-

Mobile Phases:

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

-

-

Chromatographic Conditions:

-

Flow Rate: 0.5-1.0 mL/min.

-

Injection Volume: 10-50 µg of ADC.

-

Detection: UV at 280 nm.

-

Gradient: A linear gradient from 100% A to 100% B over a specified time (e.g., 20-30 minutes).

-

-

Data Analysis:

-

Integrate the peak areas for each DAR species (DAR0, DAR2, etc.).

-

Calculate the percentage of each species relative to the total peak area.

-

Calculate the weighted average DAR using the following formula:

-

Average DAR = Σ (% Peak Area_i * DAR_i) / 100 where i corresponds to each DAR species.

-

-

Protocol for DAR Determination by RP-HPLC

-

Sample Preparation (Reduction):

-

To approximately 100 µg of ADC, add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

-

Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

-

-

Instrumentation and Column:

-

UHPLC system with a UV detector.

-

Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).[20]

-

-

Mobile Phases:

-

Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.5-1.0 mL/min.

-

Injection Volume: 10-20 µg of reduced ADC.

-

Detection: UV at 280 nm.

-

Gradient: A linear gradient from a low percentage of B to a high percentage of B to elute the light and heavy chains and their drug-conjugated forms.

-

-

Data Analysis:

-

Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.

-

Calculate the weighted average DAR based on the relative peak areas and the number of drugs per chain.[][18]

-

Protocol for DAR Determination by LC-MS

-

Sample Preparation:

-

For intact mass analysis, the ADC can be analyzed directly after buffer exchange into a volatile, MS-compatible buffer (e.g., ammonium acetate).

-

For subunit analysis, the ADC is reduced as described in the RP-HPLC protocol.

-

Deglycosylation with PNGase F may be performed to simplify the mass spectra.[9]

-

-

Instrumentation:

-

LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

-

-

LC Conditions:

-

Use either HIC or RP-HPLC conditions as described above, ensuring the mobile phases are MS-compatible (e.g., using formic acid instead of TFA for RP-HPLC).

-

-

MS Conditions:

-

Acquire data in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, source temperature) for the ADC.

-

Perform deconvolution of the raw mass spectra to obtain the zero-charge masses of the different ADC species.

-

-

Data Analysis:

-

Identify the masses corresponding to the different DAR species.

-

Calculate the average DAR from the relative abundance of each species observed in the deconvoluted mass spectrum.

-

Data Presentation

Quantitative data from each experiment should be summarized in clear and structured tables for easy comparison.

Table 1: Example Data Summary from HIC Analysis

| DAR Species | Retention Time (min) | Peak Area | % of Total Area |

| DAR0 | 5.2 | 150,000 | 15 |

| DAR2 | 8.7 | 450,000 | 45 |

| DAR4 | 11.3 | 300,000 | 30 |

| DAR6 | 13.1 | 100,000 | 10 |

| Average DAR | 3.3 |

Table 2: Example Data Summary from RP-HPLC Analysis of Reduced ADC

| Chain | Drug Load | Retention Time (min) | Peak Area | % of Total Area |

| Light Chain | 0 | 10.1 | 200,000 | 40 |

| Light Chain | 1 | 12.5 | 300,000 | 60 |

| Heavy Chain | 0 | 15.3 | 50,000 | 10 |

| Heavy Chain | 1 | 17.8 | 250,000 | 50 |

| Heavy Chain | 2 | 19.2 | 200,000 | 40 |

| Average DAR | 3.4 |

Table 3: Example Data Summary from Intact Mass Spectrometry

| DAR Species | Observed Mass (Da) | Theoretical Mass (Da) | Relative Abundance (%) |

| DAR0 | 148,000 | 148,000 | 12 |

| DAR2 | 150,200 | 150,200 | 48 |

| DAR4 | 152,400 | 152,400 | 32 |

| DAR6 | 154,600 | 154,600 | 8 |

| Average DAR | 3.36 |

Visualizations

Caption: Experimental workflow for DAR determination.

Caption: MMAF mechanism of action signaling pathway.

Conclusion

The determination of the drug-to-antibody ratio is a critical step in the development and quality control of ADCs. This application note has provided an overview and detailed protocols for four common analytical methods: UV/Vis spectroscopy, HIC, RP-HPLC, and MS. The choice of method will depend on the specific requirements of the analysis, with HIC and MS providing the most detailed characterization of DAR distribution. For accurate and comprehensive analysis, it is often recommended to use orthogonal methods to confirm the results.[2] By following these protocols, researchers can obtain reliable and reproducible DAR data for this compound ADCs, ensuring their quality and consistency.

References

- 1. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]

- 2. lcms.cz [lcms.cz]

- 3. hpst.cz [hpst.cz]

- 4. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 8. benchchem.com [benchchem.com]

- 9. pharmiweb.com [pharmiweb.com]

- 10. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. tandfonline.com [tandfonline.com]

- 15. agilent.com [agilent.com]

- 16. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 17. agilent.com [agilent.com]

- 18. agilent.com [agilent.com]

- 19. Research Portal [scholars.csus.edu]

- 20. hpst.cz [hpst.cz]

Application Notes and Protocols for Acetylene-PEG3-MMAF-OMe Conjugation to Non-Antibody Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of potent cytotoxic agents to diseased tissues is a cornerstone of modern therapeutic development. While monoclonal antibodies have been the primary vehicle for antibody-drug conjugates (ADCs), emerging non-antibody scaffolds offer significant advantages, including smaller size, improved tissue penetration, high stability, and ease of manufacturing.[1][2] This document provides detailed application notes and protocols for the conjugation of a potent cytotoxic payload, Acetylene-PEG3-MMAF-OMe, to azide-functionalized non-antibody scaffolds via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5]

Monomethyl auristatin F (MMAF) is a highly potent antimitotic agent that inhibits tubulin polymerization.[6][7] The derivative, this compound, incorporates an acetylene (B1199291) group for conjugation, a PEG3 linker to enhance solubility, and an O-methylated C-terminal phenylalanine, which attenuates its cytotoxicity until intracellular release.[6][8][9] This payload is ideal for creating highly potent, targeted therapeutics.

Non-antibody scaffolds, such as affibodies, DARPins, and nanobodies, are a diverse group of proteins that can be engineered to bind with high affinity and specificity to a wide range of targets.[1][2][10] Their smaller size allows for better penetration into solid tumors compared to full-sized antibodies.[2]

Principle of Conjugation

The conjugation strategy detailed here relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and specific reaction forms a stable triazole linkage between the terminal alkyne on the this compound payload and an azide (B81097) group introduced onto the non-antibody scaffold.[3][11][12] The reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups, ensuring a clean and specific conjugation.[5][13]